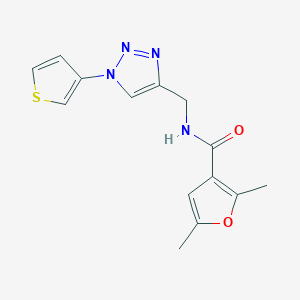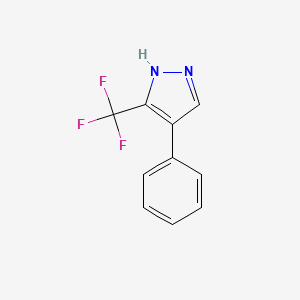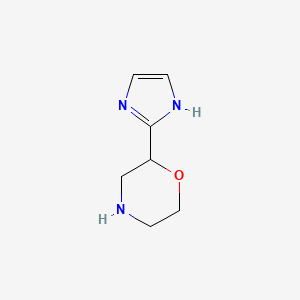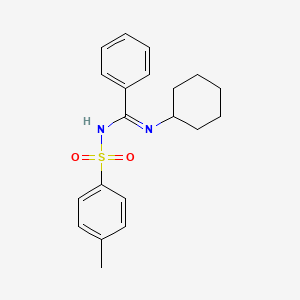
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis of Biologically Active Compounds
Thiophene derivatives, such as Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate, are a class of compounds that have garnered attention due to their potential biological activities. They serve as key intermediates for medicinal chemists to develop compounds with diverse biological effects. For instance, they are used in the synthesis of molecules with pharmacological properties like anticancer, anti-inflammatory, and antimicrobial activities .
Corrosion Inhibitors
In industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors. Their ability to form protective layers on metals makes them valuable in extending the life of metal components in various industrial applications .
Organic Semiconductors
The advancement of organic semiconductors often involves molecules with a thiophene ring system. Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate can be a precursor in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices .
Photovoltaic Applications
Thiophene-based compounds are also significant in the field of photovoltaics. They can be used in the design and synthesis of organic semiconductor materials that exhibit good absorption ability, energy levels, and thermal stability, which are crucial for efficient solar cells .
Synthetic Organic Chemistry
As an alkylating agent and acylation reagent, Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate is commonly used in organic synthesis. It participates in various derivatization reactions, contributing to the synthesis of complex organic molecules .
Asymmetric Synthesis
This compound has been employed as an alkylating reagent during the asymmetric total synthesis of natural products like alkaloids. The ability to introduce chirality makes it a valuable tool in the synthesis of enantiomerically pure compounds .
作用機序
Target of Action
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate is an organic compound It’s known that the compound’s structure and activity allow it to play a significant role in various reactions .
Mode of Action
Its chemical structure, which includes bromine and sulfur atoms, gives it specific chemical properties .
Pharmacokinetics
Its solubility in solvents and low solubility in water suggest that its bioavailability may be influenced by these properties .
Result of Action
Its specific structure and activity suggest that it can play a significant role in various reactions .
Action Environment
The action, efficacy, and stability of Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate can be influenced by environmental factors. For instance, it is recommended to handle this compound in a well-ventilated environment to avoid inhalation or contact . Its potential toxicity or irritability necessitates the use of appropriate protective measures, such as wearing protective gloves and goggles .
特性
IUPAC Name |
ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-3-12-9(11)5-8-7(10)4-6(2)13-8/h4H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDLFOYOIJHGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(S1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2865000.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2865002.png)

![N-Ethyl-N-[2-oxo-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2865004.png)
![(3Z)-1-(4-fluorobenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865005.png)



![2-(3-methoxybenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2865010.png)
![4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)benzenecarboxylic acid](/img/structure/B2865014.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2865016.png)
![(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-{[4-chloro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2865017.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid](/img/structure/B2865019.png)
